molecular formula C20H29N3 B14641988 3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline CAS No. 55886-46-9

3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline

Cat. No.: B14641988
CAS No.: 55886-46-9
M. Wt: 311.5 g/mol
InChI Key: ZSYSGBBSVGQUGB-UHFFFAOYSA-N
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Description

3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline is a complex organic compound with a unique structure that combines elements of quinoxaline and azepine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline typically involves multiple steps. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the azepine ring. The tert-butyl and tetramethyl groups are then added through specific alkylation reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would likely involve optimization of the laboratory methods, including the use of continuous flow reactors and automated systems to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tert-butyl and tetramethyl positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and its biological activity against certain diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Tert-butyl-1,1,5,5-tetramethyl-2,3,4,5-tetrahydro-1h-azepino[4,5-b]quinoxaline apart from similar compounds is its unique combination of the quinoxaline and azepine rings, along with the tert-butyl and tetramethyl groups. This structure provides it with distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

55886-46-9

Molecular Formula

C20H29N3

Molecular Weight

311.5 g/mol

IUPAC Name

3-tert-butyl-1,1,5,5-tetramethyl-2,4-dihydroazepino[4,5-b]quinoxaline

InChI

InChI=1S/C20H29N3/c1-18(2,3)23-12-19(4,5)16-17(20(6,7)13-23)22-15-11-9-8-10-14(15)21-16/h8-11H,12-13H2,1-7H3

InChI Key

ZSYSGBBSVGQUGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC(C2=NC3=CC=CC=C3N=C21)(C)C)C(C)(C)C)C

Origin of Product

United States

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